

Spectroscopic Data of 2-Methylcardol Triene: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylcardol triene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methylcardol triene**, a phenolic lipid found in Cashew Nut Shell Liquid (CNSL). Due to the limited availability of directly published spectroscopic data for this specific compound, this guide presents a combination of reported data for closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for researchers involved in the isolation, characterization, and application of **2-Methylcardol triene**.

Chemical Structure and Properties

2-Methylcardol triene is a derivative of cardol, characterized by a methyl group at the second position of the resorcinol ring and a C15 triene side chain. Its chemical properties are largely dictated by the phenolic hydroxyl groups and the unsaturated alkyl chain.

| Property | Value | Reference |
|------------------|--|-----------|
| Chemical Formula | C ₂₂ H ₃₂ O ₂ | [1] |
| Molecular Weight | 328.5 g/mol | [1] |
| CAS Number | 50423-15-9 | [1] |

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For **2-Methylcardol triene**, the expected molecular ion peaks are detailed below.

| Ion Type | Expected m/z | Notes |
|--------------------|--------------|---|
| [M] ⁺ | 328.2402 | The exact mass of the molecular ion. |
| [M+H] ⁺ | 329.2475 | The protonated molecular ion, commonly observed in electrospray ionization (ESI) in positive mode. A reported value for a related compound is MH ⁺ : 329.0.[2] |
| [M-H] ⁻ | 327.2329 | The deprotonated molecular ion, expected in ESI in negative mode. |

Fragmentation Pattern (Predicted): The fragmentation of **2-Methylcardol triene** in mass spectrometry is expected to involve characteristic losses from the alkyl side chain and cleavages related to the aromatic ring. Common fragmentation pathways for similar alkylphenols include benzylic cleavage and losses of hydrocarbon fragments from the unsaturated chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed NMR data for **2-Methylcardol triene** is not readily available in the literature. However, the expected chemical shifts can be predicted with high confidence based on the published data for the closely related compounds, anacardic acid triene and cardanol.[3][4]

3.1. ¹H NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Proton | Predicted Chemical Shift (δ , ppm) | Multiplicity | Integration | Notes |
|------------------------------|--|--------------|-------------|--|
| Ar-H | 6.1 - 6.3 | m | 2H | Protons on the aromatic ring. |
| -OH | 4.5 - 5.5 | br s | 2H | Phenolic hydroxyl protons. |
| -CH=CH- | 5.2 - 5.9 | m | 6H | Olefinic protons of the triene chain. |
| Ar-CH ₂ - | 2.4 - 2.6 | t | 2H | Methylene group attached to the aromatic ring. |
| Allylic -CH ₂ - | 2.7 - 2.9 | m | 4H | Methylene groups adjacent to double bonds. |
| Ar-CH ₃ | 2.0 - 2.2 | s | 3H | Methyl group on the aromatic ring. |
| Aliphatic -CH ₂ - | 1.2 - 1.6 | m | ~10H | Methylene groups in the alkyl chain. |
| Terminal -CH ₃ | 0.8 - 1.0 | t | 3H | Terminal methyl group of the alkyl chain. |

3.2. ¹³C NMR Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Carbon | Predicted Chemical Shift (δ , ppm) | Notes |
|------------------------------|--|---|
| Ar-C-OH | 155 - 158 | Aromatic carbons bearing hydroxyl groups. |
| Ar-C | 100 - 145 | Other aromatic carbons. |
| -CH=CH- | 127 - 132 | Olefinic carbons. |
| Ar-CH ₂ - | 35 - 37 | Methylene carbon attached to the aromatic ring. |
| Allylic -CH ₂ - | 27 - 30 | Methylene carbons adjacent to double bonds. |
| Ar-CH ₃ | 10 - 15 | Methyl carbon on the aromatic ring. |
| Aliphatic -CH ₂ - | 22 - 32 | Methylene carbons in the alkyl chain. |
| Terminal -CH ₃ | 14 - 15 | Terminal methyl carbon. |

UV-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of **2-Methylcardol triene** is expected to be very similar to that of other phenolic lipids from CNSL, such as cardanol. The absorption is primarily due to the $\pi \rightarrow \pi^*$ transitions in the aromatic ring.

| Solvent | Predicted λ_{max} (nm) | Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$) | Reference (for Cardanol) |
|------------------|---------------------------------------|---|--------------------------|
| Ethanol/Methanol | ~275 and ~282 (double maximum) | Not Reported | [5] |

The presence of the conjugated triene in the side chain is not expected to significantly shift the main absorption maxima, as it is not in conjugation with the aromatic ring.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **2-Methylcardol triene**, based on methods reported for related compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

1. Sample Preparation: **2-Methylcardol triene** is typically isolated from natural CNSL or from the decarboxylated product of anacardic acids. Isolation is achieved through chromatographic techniques such as column chromatography on silica gel, often impregnated with silver nitrate to separate components based on the degree of unsaturation, followed by preparative HPLC for final purification.[\[4\]](#)

2. Mass Spectrometry (MS):

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- GC-MS Conditions (Typical):
 - Column: HP-5MS or equivalent.
 - Carrier Gas: Helium.
 - Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to elute the compound.
 - Ionization Energy: 70 eV for EI.
- LC-MS Conditions (Typical):
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate.
 - Ionization Mode: Positive and negative ESI.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Spectrometer: 400 MHz or higher field strength for better resolution.
- Solvent: Deuterated chloroform (CDCl_3) is commonly used.
- Techniques: ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC experiments are used for complete structural elucidation.
- Reference: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

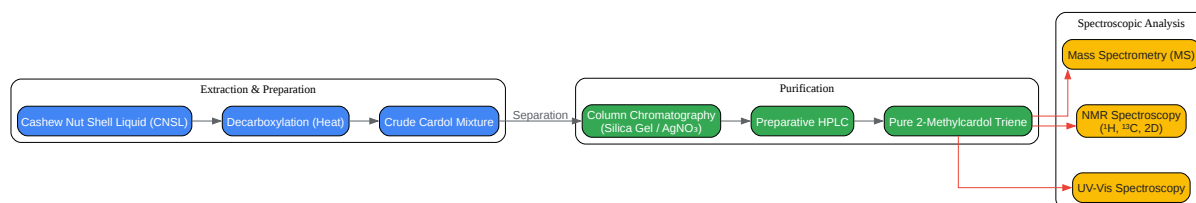
4. UV-Visible (UV-Vis) Spectroscopy:

- Spectrophotometer: A double-beam UV-Vis spectrophotometer.
- Solvent: Spectroscopic grade ethanol or methanol.
- Procedure: A dilute solution of the purified compound is prepared in the chosen solvent. The absorbance is scanned over a wavelength range of approximately 200-400 nm. The wavelengths of maximum absorbance (λ_{max}) are recorded.

Visualizations

Logical Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of **2-Methylcardol triene** from Cashew Nut Shell Liquid.



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Caption: Workflow for the isolation and analysis of **2-Methylcardol triene**.

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